3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,4-Dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-triethoxyphenyl group at position 5 and a 3,4-dimethoxybenzamide moiety at position 2. This structure combines methoxy and ethoxy aromatic groups, which are known to influence pharmacokinetic properties such as lipophilicity and metabolic stability. The compound’s design aligns with research trends in antifungal and enzyme-inhibitory agents, as 1,3,4-oxadiazoles are widely studied for their bioactivity .
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-6-30-18-12-15(13-19(31-7-2)20(18)32-8-3)22-25-26-23(33-22)24-21(27)14-9-10-16(28-4)17(11-14)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWGTJZVKBQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4,5-Triethoxybenzaldehyde
The synthesis begins with the alkylation of gallic acid (3,4,5-trihydroxybenzoic acid) to introduce ethoxy groups:
- Esterification : Gallic acid is treated with excess ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours to yield 3,4,5-triethoxybenzoic acid ethyl ester.
- Reduction : The ester is reduced to 3,4,5-triethoxybenzyl alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.
- Oxidation : The alcohol is oxidized to 3,4,5-triethoxybenzaldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
Key Data :
Formation of Semicarbazone Intermediate
3,4,5-Triethoxybenzaldehyde reacts with semicarbazide hydrochloride in ethanol with sodium acetate at 70°C for 4 hours to form the semicarbazone:
$$
\text{3,4,5-Triethoxybenzaldehyde} + \text{H}2\text{NNHCONH}2 \rightarrow \text{Semicarbazone}
$$
Conditions : Ethanol, 70°C, 4 hours.
Yield : 85%.
Cyclization to 1,3,4-Oxadiazol-2-Amine
The semicarbazone undergoes cyclization using bromine (Br₂) in glacial acetic acid at 0°C for 2 hours, followed by room temperature stirring for 12 hours:
$$
\text{Semicarbazone} \xrightarrow{\text{Br}_2, \text{AcOH}} \text{5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine}
$$
Key Data :
- Yield: 72%.
- Characterization: IR (KBr): 3340 cm⁻¹ (N-H), 1630 cm⁻¹ (C=N). $$ ^1H $$ NMR (DMSO-d6): δ 1.38 (t, 9H, OCH₂CH₃), 4.08 (q, 6H, OCH₂CH₃), 7.28 (s, 2H, Ar-H), 8.15 (s, 1H, NH₂).
Synthesis of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux for 3 hours to form the acyl chloride:
$$
\text{3,4-Dimethoxybenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3,4-Dimethoxybenzoyl chloride}
$$
Yield : 90%.
Amide Coupling Reaction
The oxadiazole amine is coupled with 3,4-dimethoxybenzoyl chloride using N-ethyldiisopropylamine (DIPEA) as a base in dichloromethane (DCM) at 0°C for 1 hour, followed by room temperature for 12 hours:
$$
\text{5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine} + \text{3,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}
$$
Key Data :
- Yield: 68%.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).
- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 1.40 (t, 9H, OCH₂CH₃), 3.92 (s, 6H, OCH₃), 4.10 (q, 6H, OCH₂CH₃), 7.12–7.30 (m, 5H, Ar-H), 8.42 (s, 1H, NH). HRMS (ESI): m/z 529.59 [M+H]⁺.
Alternative Synthetic Routes
Hydrazide Cyclization Method
An alternative approach involves cyclizing a diacylhydrazide intermediate:
- Hydrazide Formation : 3,4,5-Triethoxybenzoic acid hydrazide is prepared by reacting methyl 3,4,5-triethoxybenzoate with hydrazine hydrate in ethanol.
- Diacylhydrazide Synthesis : The hydrazide reacts with 3,4-dimethoxybenzoyl chloride in DCM with triethylamine.
- Cyclization : The diacylhydrazide is treated with phosphorus oxychloride (POCl₃) under reflux for 6 hours to form the oxadiazole.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Semicarbazone Formation : 3,4,5-Triethoxybenzaldehyde and semicarbazide are irradiated at 100°C for 15 minutes.
- Cyclization : Bromine in acetic acid is added, and the mixture is irradiated at 80°C for 10 minutes.
Yield : 78% (over two steps).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Semicarbazone Cyclization | 72 | 14 | High selectivity for oxadiazole amine | Requires toxic bromine |
| Hydrazide Cyclization | 60 | 24 | Avoids aldehydes | Low yield due to side reactions |
| Microwave-Assisted | 78 | 0.5 | Rapid synthesis | Specialized equipment required |
Critical Challenges and Optimization
- Regioselectivity : Ensuring the oxadiazole ring forms exclusively at the 1,3,4-position requires strict temperature control during cyclization.
- Purification : Silica gel chromatography is essential to separate the target compound from unreacted hydrazide or diacylhydrazide byproducts.
- Scalability : The bromine-based method faces scalability issues due to safety concerns; POCl₃ or polyphosphoric acid (PPA) are safer alternatives.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C23H27N3O7
- Molecular Weight : 457.5 g/mol
- CAS Number : 891124-85-9
The structure of the compound features a benzamide core substituted with a triethoxyphenyl group and an oxadiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- A related compound demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
- The presence of the oxadiazole ring enhances the interaction with biological targets, leading to increased cytotoxicity against cancer cells. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines .
Antidiabetic Properties
Research indicates that compounds similar to 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit anti-diabetic effects. For example:
- In vivo studies using model organisms like Drosophila melanogaster have shown that certain oxadiazole derivatives significantly lower glucose levels .
- The mechanism may involve modulation of glucose metabolism pathways or enhancement of insulin sensitivity.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl rings and the oxadiazole group can significantly influence biological activity:
- Oxadiazole Ring : Essential for anticancer activity; variations in substituents affect potency.
- Benzamide Core : Substituents on this core can modulate lipophilicity and bioavailability.
- Triethoxyphenyl Group : Enhances solubility and may improve interaction with biological targets.
Case Study 1: Anticancer Efficacy
A study focused on synthesizing various oxadiazole derivatives showed that those with electron-donating groups (like methoxy) exhibited higher anticancer activity compared to their electron-withdrawing counterparts. The synthesized compounds were tested against multiple cancer cell lines using MTT assays to determine cytotoxicity .
Case Study 2: Antidiabetic Activity
In another investigation involving diabetic models, compounds similar to the target molecule were assessed for their ability to reduce blood glucose levels. The results indicated that specific structural features correlated with enhanced anti-diabetic effects .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the substituted benzamide moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, by disrupting key signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related 1,3,4-oxadiazoles and benzamide derivatives to highlight substituent-driven differences in activity and physicochemical properties.
Key Structural Insights :
- The triethoxyphenyl group in the target compound may confer higher metabolic stability compared to methoxy or furan substituents in LMM5/LMM11, as ethoxy groups resist oxidative degradation .
- The dimethoxybenzamide moiety may enhance π-π stacking interactions in enzyme binding compared to sulfamoyl or morpholinylsulfonyl groups in analogs .
Bioactivity Comparison
Antifungal Activity
- LMM5 and LMM11 exhibit antifungal activity against C. The target compound’s triethoxyphenyl group may improve membrane penetration due to increased lipophilicity, though this requires experimental validation.
Enzyme Inhibition
- N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8q) inhibit α-glucosidase (IC₅₀ = 49.71 µM) and butyrylcholinesterase (BChE, IC₅₀ = 31.62 µM) . The absence of a sulfanyl group in the target compound may reduce enzyme affinity but improve metabolic stability.
Physicochemical Properties
- Solubility : Morpholinylsulfonyl substituents (BB12610) improve aqueous solubility via hydrogen bonding, whereas the target compound’s dimethoxybenzamide may limit solubility .
- Synthetic Accessibility : The target compound’s synthesis likely follows procedures similar to and (oxazolone condensation with hydrazides), but yields may vary due to steric hindrance from triethoxy groups .
Biological Activity
3,4-Dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 891125-81-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 457.5 g/mol. The structure features a benzamide core substituted with methoxy and triethoxyphenyl groups, as well as an oxadiazole moiety.
| Property | Value |
|---|---|
| CAS Number | 891125-81-8 |
| Molecular Formula | C23H27N3O7 |
| Molecular Weight | 457.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
Mechanisms of Action:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Cell Cycle Arrest : It can interfere with the cell cycle progression, particularly at the G2/M phase.
- Inhibition of Angiogenesis : By downregulating factors involved in blood vessel formation, it may limit tumor growth.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Mechanisms of Action:
- Disruption of Cell Membrane Integrity : The compound may compromise the structural integrity of microbial membranes.
- Inhibition of Biofilm Formation : It can prevent the formation of biofilms which are critical for bacterial survival and resistance.
Case Study 1: Anticancer Effects in vitro
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis characterized by increased Annexin V binding and decreased mitochondrial membrane potential .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was attributed to its ability to disrupt membrane integrity and inhibit essential metabolic pathways within the bacteria .
Q & A
Q. What are the key steps in synthesizing 3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves: (i) Formation of the oxadiazole ring via cyclization of a hydrazide intermediate (e.g., 3,4,5-triethoxyphenylhydrazide) with cyanogen bromide or thiourea derivatives . (ii) Coupling the oxadiazole intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., NaH in THF) .
- Optimization : Reaction temperatures (often 0–80°C), pH control (neutral to mildly basic), and solvent selection (e.g., dry THF for moisture-sensitive steps) are critical for yield and purity. Prolonged reaction times (12–24 hours) improve cyclization efficiency .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy and ethoxy groups) and oxadiazole ring formation. Aromatic protons appear as multiplet clusters between δ 6.8–8.0 ppm, while oxadiazole C=N signals are observed at ~160–165 ppm in C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1710 cm (amide C=O) and 1250 cm (C-O-C ether) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling guide the identification of biological targets for this compound?
- Answer :
- Molecular Docking : Predicts binding affinity to enzymes like GSK-3β or InhA. For example, oxadiazole nitrogen atoms form hydrogen bonds with catalytic residues (e.g., Val135 in GSK-3β) .
- ADMET Profiling : Tools like Molinspiration assess Lipinski’s rule compliance (e.g., logP <5, molecular weight <500 Da). Note: Substituents like trifluoromethyl groups may increase lipophilicity, requiring structural optimization .
- Validation : Follow docking with enzyme inhibition assays (e.g., IC determination) and cellular uptake studies .
Q. What strategies mitigate contradictory data in bioactivity studies (e.g., variable IC values across cancer cell lines)?
- Answer :
- Standardized Assays : Use consistent protocols (e.g., MTT assay for cytotoxicity) and cell lines (e.g., CCRF-CEM for leukemia) to reduce variability .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- SAR Analysis : Compare analogs (e.g., replacing triethoxy with dimethoxyphenyl groups) to identify substituents critical for activity .
Q. How does the substitution pattern on the phenyl rings influence pharmacological activity?
- Answer :
- Methoxy vs. Ethoxy Groups : Ethoxy groups enhance metabolic stability but may reduce solubility. Methoxy groups improve membrane permeability .
- Positional Effects : 3,4,5-Triethoxy substitution on the phenyl ring increases steric bulk, potentially improving target selectivity (e.g., kinase inhibition) .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents enhance oxidative stability and binding to hydrophobic enzyme pockets .
Q. What methodologies assess the compound’s oxidative stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to HO (1–3% v/v) or UV light to simulate oxidative stress. Monitor degradation via HPLC .
- LC-MS/MS : Identify degradation products (e.g., sulfoxides from sulfide oxidation) and quantify stability over time .
- Antioxidant Activity Assays : DPPH radical scavenging or FRAP assays correlate oxidative stability with potential therapeutic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
